1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone
Brand Name: Vulcanchem
CAS No.: 74272-75-6
VCID: VC17580017
InChI: InChI=1S/C16H12O5/c1-7-6-9-12(15(20)16(7)21-2)14(19)11-8(13(9)18)4-3-5-10(11)17/h3-6,17,20H,1-2H3
SMILES:
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone

CAS No.: 74272-75-6

Cat. No.: VC17580017

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone - 74272-75-6

Specification

CAS No. 74272-75-6
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O5/c1-7-6-9-12(15(20)16(7)21-2)14(19)11-8(13(9)18)4-3-5-10(11)17/h3-6,17,20H,1-2H3
Standard InChI Key BLMAIJHWIJUATI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone is systematically named 1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione under IUPAC nomenclature. Its structural backbone consists of an anthracene ring system substituted with hydroxyl groups at positions 1 and 8, a methoxy group at position 2, and a methyl group at position 3 (Fig. 1).

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Number74272-75-6
PubChem CID11196859
Molecular FormulaC16H12O5\text{C}_{16}\text{H}_{12}\text{O}_5
Molecular Weight284.26 g/mol
SMILESCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O
InChIKeyBLMAIJHWIJUATI-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π stacking interactions, while its hydroxyl and methoxy groups contribute to hydrogen bonding and solubility properties .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. The 1H^1\text{H}-NMR spectrum reveals signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxyl protons (δ 9.0–10.0 ppm). High-resolution mass spectrometry (HR-MS) shows a molecular ion peak at m/z 284.0685, consistent with the molecular formula .

Synthesis and Modification Strategies

Methylation of Hydroxyanthraquinones

The synthesis of 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone typically involves selective methylation of precursor hydroxyanthraquinones. Two primary methods are employed:

  • Diazomethane Methylation: Reaction of 1,8-dihydroxy-3-methyl-anthraquinone with diazomethane in diethyl ether yields the methoxy derivative. Purification via medium-pressure liquid chromatography (MPLC) using ethyl acetate/hexane mixtures ensures high purity.

  • Dimethyl Sulfate Alkylation: Treatment with dimethyl sulfate in anhydrous acetone under basic conditions introduces the methoxy group. This method offers scalability but requires stringent temperature control to avoid over-alkylation.

Table 2: Synthetic Conditions and Yields

MethodReagentsSolventYield (%)Purity (%)
Diazomethane MethylationCH2_2N2_2Diethyl ether65–70≥95
Dimethyl Sulfate Alkylation(CH3_3)2_2SO4_4Acetone50–60≥90

Derivatization for Enhanced Bioactivity

Acetylation of hydroxyl groups produces derivatives with improved lipophilicity, as demonstrated in related anthraquinones . For instance, acetylation of the 1-hydroxy group in ZL-3 (a fungal anthraquinone) increased its immunosuppressive activity by 40% . Similar strategies could optimize the pharmacokinetic profile of 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone.

Research Gaps and Future Directions

Pharmacokinetic Profiling

No data exist on the absorption, distribution, metabolism, or excretion (ADME) of this compound. Comparative studies with physcion, which has 50% oral bioavailability in rodents, could guide dosing strategies .

Mechanistic Studies

The immunosuppressive mechanism of anthraquinones remains unclear. Proposed pathways include inhibition of nuclear factor-κB (NF-κB) signaling and modulation of cytokine production. Targeted assays using Jurkat T-cells or RAW 264.7 macrophages are warranted.

Agricultural Applications

Anthraquinones act as natural pesticides. Field trials with analogs like aloe-emodin show 80% efficacy against Phytophthora infestans . Formulating 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone into nanopesticides could reduce environmental toxicity.

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